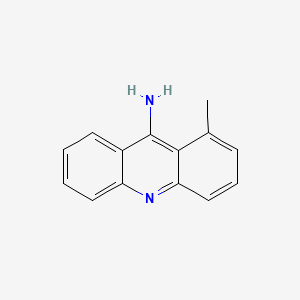

Acridine, 9-amino-1-methyl-

Description

Historical Context of Acridine (B1665455) Derivatives in Academic Research

The journey of acridine derivatives in scientific inquiry began in the 19th century with their initial use as dyes. rsc.org Their biological properties soon came into focus, leading to the development of early antiseptics like proflavine (B1679165) and acriflavine (B1215748) in the early 20th century. researchgate.net The 1940s saw the emergence of aminacrine (9-aminoacridine) as a notable antibacterial agent and mepacrine as an antimalarial drug. researchgate.net

A significant turning point in acridine research was the discovery of their anticancer potential. researchgate.net This led to the development of specifically designed antitumor agents in the 1970s, such as nitracrine (B1678954) and amsacrine. researchgate.net The ability of the planar acridine chromophore to intercalate with DNA and inhibit crucial enzymes like topoisomerase and telomerase became a central theme in subsequent research, establishing acridines as a cornerstone in the development of chemotherapeutic agents. rsc.orgresearchgate.net

General Importance of Acridine Core Structures in Biological and Chemical Systems

The acridine core, a nitrogen-containing heterocyclic system, is a privileged pharmacophore in medicinal chemistry. nih.gov Its planar structure is a key feature that allows it to intercalate between the base pairs of DNA, a mechanism that underpins many of its biological activities. wikipedia.orgresearchgate.net This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a primary reason for the extensive investigation of acridine derivatives as anticancer agents. nih.govarabjchem.org

Beyond DNA intercalation, acridines are known to inhibit enzymes vital for cell proliferation and survival, such as topoisomerase and telomerase. rsc.orgresearchgate.net The versatility of the acridine scaffold allows for chemical modifications at various positions, enabling the synthesis of a vast library of derivatives with a wide spectrum of biological activities. researchgate.net These activities include antimicrobial, antiviral, antimalarial, and anti-inflammatory properties. rsc.orgnih.gov Furthermore, the fluorescent nature of many acridine derivatives makes them valuable tools in biological imaging and as probes for detecting nucleic acids. nih.govwikipedia.org

Overview of Research Focus on 9-Amino-1-methylacridine and Related Analogues

Research on 9-aminoacridine (B1665356) derivatives, a prominent class within the acridine family, has been particularly fruitful. These compounds are known for their ability to intercalate into DNA, leading to cell cycle arrest and apoptosis. arabjchem.orgresearchgate.net The 9-aminoacridine scaffold has served as a template for the development of numerous analogues with diverse biological activities. nih.gov

Recent studies have explored the potential of 9-aminoacridines in immunotherapy, with some analogues showing the ability to selectively downregulate the function of regulatory T cells by interfering with the DNA-binding activity of the FoxP3 protein. nih.gov This highlights a novel mechanism of action beyond direct cytotoxicity and opens new avenues for cancer treatment. nih.gov

The synthesis of various substituted 9-aminoacridines continues to be an active area of research. nih.gov Scientists are investigating how different substituents on the acridine ring and the amino group influence their biological efficacy and target specificity. nih.govresearchgate.net For instance, the introduction of a methyl group at the 1-position, as in 9-amino-1-methylacridine, can alter the molecule's steric and electronic properties, potentially affecting its interaction with biological targets. While specific research on 9-amino-1-methylacridine is part of this broader effort, much of the published work focuses on the general class of 9-aminoacridines and their substituted analogues.

Structure

3D Structure

Properties

CAS No. |

23045-11-6 |

|---|---|

Molecular Formula |

C14H12N2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

1-methylacridin-9-amine |

InChI |

InChI=1S/C14H12N2/c1-9-5-4-8-12-13(9)14(15)10-6-2-3-7-11(10)16-12/h2-8H,1H3,(H2,15,16) |

InChI Key |

QDFZZUZHYOGLPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC2=NC3=CC=CC=C3C(=C12)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 9 Amino 1 Methylacridine

Established Synthetic Routes for 9-Aminoacridines and Methylacridines

The construction of the acridine (B1665455) ring system and the subsequent introduction of functional groups are pivotal steps in the synthesis of 9-amino-1-methylacridine.

Several classical and modern synthetic strategies are employed to form the tricyclic acridine core.

Bernthsen Acridine Synthesis: This method involves the condensation of a diphenylamine (B1679370) with a carboxylic acid in the presence of a catalyst like zinc chloride at high temperatures. rsc.orgwikipedia.org To synthesize a 1-methylacridine (B185725) derivative, a appropriately substituted diphenylamine would be required.

Ullmann Condensation: A common approach involves the condensation of an aniline (B41778) derivative with an o-halobenzoic acid, followed by cyclization to form an acridone (B373769). nih.gov This acridone can then be further modified. For instance, the reaction of a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid, followed by cyclization, yields acridines. nih.gov

Friedländer Synthesis: This reaction can produce 9-methylacridine (B196024) by treating a salt of anthranilic acid with 2-cyclohexenone at elevated temperatures. nih.govpharmaguideline.com

Modern Synthetic Methods: More recent approaches to acridine synthesis include Buchwald-Hartwig amination, hypervalent iodine chemistry, and rhodium(III)-catalyzed tandem reactions. researchgate.net

A general overview of common acridine synthesis starting materials is provided in the table below.

| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Product Type |

| Diphenylamine | Carboxylic Acid | Zinc Chloride | Acridine wikipedia.org |

| Aniline | o-Chlorobenzoic Acid | POCl3 | 9-Chloroacridine (B74977) pharmaguideline.com |

| Salt of Anthranilic Acid | 2-Cyclohexenone | Heat | 9-Methylacridine nih.govpharmaguideline.com |

| Diphenylamine | Chloroform | Alkyl Chloride | Acridine pharmaguideline.com |

Once the acridine or a suitable precursor is formed, the amino and methyl groups can be introduced.

Introduction of the Amino Group: A widely used method for introducing an amino group at the 9-position is through the corresponding 9-chloroacridine intermediate. pharmaguideline.comnih.gov This intermediate is reactive towards nucleophilic substitution. Treatment of 9-chloroacridine with ammonium (B1175870) carbonate in phenol (B47542) is a common method to yield 9-aminoacridine (B1665356). orgsyn.orgtandfonline.com Another approach involves the reaction of acridine with sodium amide. ptfarm.pl The position of the amino group on the acridine ring can significantly influence the molecule's properties. researchgate.net

Introduction of the Methyl Group: The methyl group at the 1-position would typically be incorporated from the start, using a appropriately substituted precursor in the ring-forming condensation reaction. For example, using a methyl-substituted anthranilic acid or aniline derivative in the Ullmann or Bernthsen synthesis, respectively. While direct methylation of the acridine ring is possible, it often leads to a mixture of products and lacks regioselectivity. rsc.org

The following table summarizes methods for introducing key functional groups onto the acridine ring.

| Precursor | Reagent | Product |

| 9-Chloroacridine | Ammonium Carbonate, Phenol | 9-Aminoacridine orgsyn.orgtandfonline.com |

| Acridine | Sodium Amide | 9-Aminoacridine ptfarm.pl |

| 9-Chloroacridine | Amines | Substituted 9-Aminoacridines ptfarm.pl |

Strategies for Derivatization at Position 9 and Other Acridine Ring Positions

The 9-position of the acridine ring is particularly susceptible to nucleophilic attack, making it a prime site for derivatization.

The electron-deficient nature of the C-9 position, caused by the adjacent nitrogen atom, facilitates nucleophilic aromatic substitution (SNAr) reactions. rsc.org This allows for the introduction of a wide variety of substituents.

Reaction with Amines: 9-Chloroacridine readily reacts with various primary and secondary amines to produce a diverse library of 9-aminoacridine derivatives. nih.govptfarm.pl This is a cornerstone of creating analogues with modified properties.

One-Pot Syntheses: Efficient one-pot, two-stage synthetic routes have been developed, such as a Buchwald-Hartwig coupling followed by an acid-mediated cyclization, to generate 9-aminoacridines. arkat-usa.org

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of acridine derivatives. nih.gov This technique is particularly useful for creating conjugates with peptides or other biomolecules. For example, 5-methylacridine-4-carboxylic (B1253512) acid has been used as a starting point for the solid-phase synthesis of various derivatives. nih.gov

The versatility of the acridine scaffold allows for the synthesis of hybrid molecules incorporating other pharmacologically active moieties. For instance, acridine has been linked to testosterone (B1683101) and other structures to create novel compounds. ptfarm.pl The introduction of different amino acids at the C9 position of the acridine ring can lead to new derivatives with potentially unique biological profiles. mdpi.com

Structural Modifications and Generation of Libraries for Research Screening

The 9-aminoacridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are frequently included in compound libraries for high-throughput screening (HTS) against various biological targets. Structural modifications of 9-amino-1-methylacridine are aimed at generating chemical diversity to explore a broader chemical space and identify novel bioactive compounds.

Strategies for Structural Modification:

Systematic modifications can be made at several positions on the 9-amino-1-methylacridine molecule:

Modification of the 1-Methyl Group: While the 1-methyl group defines the parent compound, its replacement with other alkyl or functional groups can be explored to probe steric and electronic effects in this region of the molecule.

Substitution on the Acridine Ring: Further substitution on the aromatic rings of the acridine core can significantly impact the compound's properties. The introduction of electron-donating or electron-withdrawing groups, halogens, or other functionalities can modulate the planarity, electronic distribution, and intercalation properties of the molecule. For instance, the introduction of a chlorine atom into the acridine ring of 9-aminoacridine has been shown to increase its DNA binding affinity.

Derivatization of the 9-Amino Group: As discussed previously, extensive modification of the 9-amino group is a key strategy for generating diverse libraries. This can range from simple alkylation to the attachment of complex side chains designed to interact with specific pockets in a target protein.

Generation of Libraries for Research Screening:

The generation of compound libraries based on the 9-amino-1-methylacridine scaffold allows for the efficient screening of numerous related compounds to identify potential lead molecules for drug discovery. These libraries are often designed to cover a wide range of physicochemical properties.

Several approaches are used to generate and screen these libraries:

Combinatorial Chemistry: Solid-phase or solution-phase combinatorial synthesis can be employed to rapidly generate a large number of derivatives from a common 9-amino-1-methylacridine precursor.

Diversity-Oriented Synthesis: This approach aims to create structurally diverse and complex molecules from a simple starting material, exploring a wider range of chemical space.

Virtual Screening: Computational methods, such as docking studies, can be used to screen virtual libraries of 9-amino-1-methylacridine derivatives against a specific biological target. This can help to prioritize compounds for synthesis and experimental testing.

Libraries of 9-aminoacridine derivatives have been successfully screened to identify compounds with a range of biological activities. These libraries are valuable tools in the search for new therapeutic agents.

Table of Research Findings on 9-Aminoacridine Derivatives

| Derivative Type | Research Focus | Key Findings | Reference |

| Halogenated 9-Aminoacridines | Mutagenicity and DNA Binding | Introduction of chlorine increased mutagenic activity and DNA binding affinity. | |

| Methylated 9-Aminoacridines | Mutagenicity and DNA Binding | Introduction of a methyl group reduced mutagenic activity and DNA binding affinity. | |

| 9-Anilinoacridines | Anticancer Activity | Certain 2-methyl-9-anilinoacridine derivatives showed cytotoxic activity against lung and breast cancer cell lines. |

|

Molecular Interactions and Biochemical Mechanisms

Nucleic Acid Interactions

9-Amino-1-methylacridine, as a member of the 9-aminoacridine (B1665356) family, primarily exerts its effects through direct binding to nucleic acids. This interaction can occur with both double-stranded DNA and more complex secondary structures like G-quadruplexes.

The planar tricyclic ring system of 9-amino-1-methylacridine allows it to insert itself between the base pairs of double-stranded DNA, a process known as intercalation. This mode of binding is a hallmark of many acridine (B1665455) derivatives and significantly perturbs the structure and function of DNA.

The intercalation of 9-aminoacridine derivatives is not random, exhibiting a degree of sequence preference. Research has shown that simple intercalators often favor insertion into 5'-pyrimidine-purine-3' steps in the DNA sequence. nih.gov For acridine-based compounds, the central 5'-CG-3'/5'-CG-3' step has been identified as a high-affinity intercalation site. nih.gov The acridine core stacks between the base pairs, stabilized by significant π-π interactions. plos.orgnih.gov Some studies on related acridine conjugates have even noted unusual intercalation from the minor groove into 5'-purine-pyrimidine-3' steps, such as the 5'-GA/TC sequence. nih.gov

DNA unwinding assays with related 9-aminoacridine carboxamide platinum complexes have demonstrated a greater unwinding angle compared to cisplatin (B142131), which is a characteristic feature of intercalating agents. nih.gov This unwinding of the DNA helix is a direct consequence of the insertion of the planar acridine ring, which forces the separation of adjacent base pairs to accommodate the ligand. Furthermore, the binding of 9-aminoacridine derivatives can be influenced by epigenetic modifications of the DNA. For instance, the methylation of cytosine in 5'-CpG sequences has been shown to significantly enhance the binding intensity of 9-aminoacridine carboxamide platinum complexes. nih.gov

A general principle that governs the binding of intercalators is the neighbor-exclusion principle, which posits that binding can typically only occur at every other potential intercalation site. capes.gov.br This suggests a strong negative cooperativity in the binding process, where the binding of one molecule sterically or electrostatically hinders the binding of another at an adjacent site. capes.gov.br

| Aspect of Intercalation | Finding for 9-Aminoacridine Derivatives | Supporting Evidence |

| Preferred Binding Sites | 5'-Pyrimidine-Purine-3' steps, with a high affinity for central 5'-CG-3' sequences. nih.gov | NMR Spectroscopy, Equilibrium Dialysis. nih.gov |

| Stabilizing Forces | Significant π-π stacking interactions between the acridine core and DNA base pairs. plos.orgnih.gov | Molecular Dynamics Simulations, NMR Studies. plos.orgnih.gov |

| DNA Structural Change | Increased unwinding angle of the DNA helix upon binding. nih.gov | DNA Unwinding Assay. nih.gov |

| Influence of Methylation | Increased binding intensity to DNA at methylated 5'-CpG sites. nih.gov | Polymerase Stop Assay. nih.gov |

| Binding Stoichiometry | Adheres to the neighbor-exclusion principle, suggesting binding at alternate sites. capes.gov.br | Molecular Mechanics and Dynamics Simulations. capes.gov.br |

Kinetic studies provide insight into the rate at which 9-aminoacridine derivatives associate with DNA. Fluorescent intercalator displacement (FID) assays have been employed to monitor the binding of related 9-aminoacridine carboxamide platinum complexes to DNA in real-time. nih.gov These studies revealed that the 9-aminoacridine analogues reduce the fluorescence of DNA-bound ethidium (B1194527) bromide in a concentration-dependent manner, with effects observable from the earliest time points (e.g., 10 minutes). nih.gov This suggests a rapid association with DNA, a feature conferred by the intercalating acridine moiety. nih.gov The kinetics are notably faster than that of the non-intercalating agent cisplatin, which shows a much slower rate of fluorescence reduction. nih.gov This highlights that the altered DNA-binding modes of DNA-targeted 9-aminoacridine analogues provide a more efficient mechanism for DNA binding. nih.gov

| Parameter | Observation for 9-Aminoacridine Carboxamide Analogues | Methodology |

| Onset of Binding | Rapid, with effects seen as early as 10 minutes. nih.gov | Fluorescent Intercalator Displacement (FID) Assay. nih.gov |

| Binding Efficiency | More efficient mechanism for DNA binding compared to non-intercalating agents like cisplatin. nih.gov | Comparative FID Assay. nih.gov |

| Concentration Dependence | Binding is concentration-dependent. nih.gov | FID Assay. nih.gov |

Beyond the canonical double helix, 9-aminoacridine derivatives have been shown to interact with and stabilize non-canonical DNA structures known as G-quadruplexes. These structures are formed in guanine-rich sequences, such as those found in human telomeres, and are considered important targets in medicinal chemistry. plos.orgnih.govnih.gov

| Interaction Feature | Description | Technique |

| Binding Site | Intercalation between the terminal A-tetrad and a G-tetrad of the telomeric G-quadruplex. plos.orgnih.gov | NMR Spectroscopy, Molecular Dynamics. plos.orgnih.gov |

| Primary Forces | Significant π-π interactions and strong hydrogen bonds. plos.orgnih.govnih.gov | NMR, Molecular Dynamics, Free Energy Calculations. plos.orgnih.govnih.gov |

| Selectivity | Preferential binding to G-quadruplex sequences over duplex DNA. plos.orgnih.gov | Fluorescence Titration Assays, Competitive Dialysis, NMR Studies. plos.orgnih.gov |

A key consequence of the binding of 9-aminoacridines to G-quadruplexes is the enhanced stability of these structures. nih.gov Even among closely related 9-aminoacridine derivatives with similar binding affinities, they can induce different levels of structural stabilization through their intercalative binding. plos.orgnih.gov This differential stabilization has been observed through techniques like NMR melting experiments, which measure the temperature at which the G-quadruplex structure unfolds. plos.org The ability to alter the structural stability of the G-quadruplex is considered a significant factor in the biological activity of these compounds, particularly in their ability to affect the function of enzymes like telomerase that interact with telomeric DNA. plos.orgnih.gov The specific orientation and fit of the substituent groups on the acridine core within the G-quadruplex grooves contribute to these differences in stabilization. plos.org

Effects on DNA Topology and Conformation

The planar aromatic structure of acridine derivatives is a key determinant of their interaction with DNA. These compounds are well-known DNA intercalators, inserting themselves between the base pairs of the DNA double helix. This intercalation event leads to significant changes in the topology and conformation of the DNA.

The unwinding of the DNA helix by 9-amino-1-methylacridine can be demonstrated through techniques such as viscometry and gel electrophoresis of supercoiled DNA. Intercalation leads to an increase in the length and rigidity of the DNA molecule, which in turn increases its viscosity. In the case of supercoiled circular DNA, intercalation first leads to the relaxation of negative supercoils and then to the introduction of positive supercoils, a process that can be monitored by changes in the electrophoretic mobility of the DNA.

Beyond the localized unwinding, the intercalation of 9-amino-1-methylacridine can induce more global changes in the secondary and tertiary structures of DNA. The B-form of DNA, the most common physiological conformation, is the primary target for intercalation. The insertion of the acridine chromophore forces the base pairs apart, leading to a distortion of the sugar-phosphate backbone and a change in the helical twist.

Studies on related acridine compounds have shown that they can influence the equilibrium between different DNA conformations. For instance, 9-aminoacridine has been observed to bind strongly to the right-handed B-DNA and can convert the left-handed Z-DNA conformation back to a B-like form. This ability to modulate DNA secondary structure is a key aspect of the biological activity of these compounds. It is plausible that 9-amino-1-methylacridine exhibits similar properties, influencing the conformational landscape of DNA upon binding.

The interaction of 9-aminoacridine derivatives with DNA is also governed by the "neighbor-exclusion principle," which posits that intercalation is most favorable at sites separated by at least one base pair. This principle suggests a negative cooperativity in binding to adjacent sites.

Covalent DNA Binding and Crosslink Formation (for nitro-derivatives)

While the primary mode of DNA interaction for many 9-aminoacridine derivatives is non-covalent intercalation, the introduction of a nitro group, particularly at the 1-position, can confer the ability to form covalent bonds with DNA. The 1-nitro derivative of 9-aminoacridine has been shown to bind covalently to DNA, a reaction that is thought to be crucial for its biological activity. nih.gov

This covalent binding can lead to the formation of DNA adducts and, in some cases, interstrand crosslinks. nih.gov The formation of these lesions is a more permanent form of DNA modification compared to reversible intercalation and can have profound consequences for cellular processes such as replication and transcription. It is believed that the biological activity of 1-nitroacridine derivatives is more dependent on their ability to form these crosslinks than on their intercalative properties. nih.gov

The mechanism of covalent bond formation likely involves the metabolic reduction of the nitro group to a reactive intermediate, such as a nitroso or hydroxylamino species, which can then react with nucleophilic sites on the DNA bases, particularly guanine (B1146940).

| Derivative | Interaction Type | Observed Effect | Reference |

| 1-Nitro-9-aminoacridine (B1201617) derivative | Covalent binding, Crosslinking | Covalently binds to DNA in vivo, leading to crosslink formation. | nih.gov |

Protein and Enzyme Interactions

In addition to direct DNA interactions, 9-aminoacridine derivatives are known to target nuclear enzymes that are fundamentally involved in maintaining DNA topology and function.

Topoisomerases are essential enzymes that regulate the topological state of DNA by catalyzing the transient breaking and rejoining of DNA strands. They are critical for processes such as DNA replication, transcription, and chromosome segregation. Many anticancer drugs target these enzymes, and 9-aminoacridine derivatives are among them.

Substituted 9-aminoacridines have been shown to act as poisons for both topoisomerase I and topoisomerase II. nih.govnih.govnih.gov These compounds function by trapping the enzyme-DNA covalent intermediate, known as the cleavable complex. nih.gov The stabilization of this complex prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA strand breaks. These breaks, when encountered by the replication or transcription machinery, can trigger cell cycle arrest and apoptosis.

The general mechanism for topoisomerase poisoning by 9-aminoacridine derivatives involves the intercalation of the acridine ring into the DNA at the site of enzyme-mediated cleavage. The drug then interacts with both the DNA and the topoisomerase, stabilizing the cleavable complex. For topoisomerase II, this results in the formation of protein-linked double-strand breaks, where a topoisomerase II subunit is covalently attached to the 5' end of each broken DNA strand. nih.gov

While some 9-aminoacridine derivatives can catalytically inhibit topoisomerase II, leading to a G1-S phase arrest, others can also stabilize topoisomerase I-DNA adducts. nih.govnih.gov However, for some substituted 9-aminoacridines, the stabilization of the topoisomerase I-DNA complex does not appear to directly contribute to cytotoxicity, suggesting they may be "non-lethal" poisons of this particular enzyme. nih.govnih.gov The precise nature of the interaction and its biological consequences can be influenced by the substitution pattern on the acridine ring.

| Enzyme | Mechanism of Inhibition | Effect | Reference |

| Topoisomerase I | Poisoning (stabilization of cleavable complex) | Trapping of the covalent DNA-topoisomerase I complex. | nih.govnih.gov |

| Topoisomerase II | Poisoning (stabilization of cleavable complex) | Stimulation of topoisomerase II-mediated DNA cleavage, leading to protein-linked DNA double-strand breaks. | nih.gov |

| Topoisomerase II | Catalytic Inhibition | Inhibition of the enzyme's catalytic activity, leading to cell cycle arrest. | nih.govnih.gov |

Topoisomerase Inhibition

Catalytic Inhibition Studies

While specific catalytic inhibition studies for 9-amino-1-methylacridine are not extensively detailed in the available literature, research on the broader class of 9-aminoacridine derivatives reveals significant inhibitory activity against several key enzymes. These compounds are recognized as catalytic inhibitors, meaning they interfere with the catalytic cycle of an enzyme without forming covalent bonds or acting as suicide substrates.

One of the primary targets for 9-aminoacridine derivatives is the family of topoisomerase enzymes . These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Certain 9-aminoacridine-based agents have been developed as catalytic inhibitors of topoisomerase II (TOPOII). researchgate.net Unlike TOPOII poisons such as etoposide, which stabilize the DNA-enzyme cleavable complex and lead to DNA strand breaks, these catalytic inhibitors prevent the enzyme from completing its function without generating these potentially mutagenic lesions. researchgate.net This has been seen as a strategy to develop anticancer agents with a reduced risk of secondary malignancies. researchgate.net Studies have demonstrated that a series of these acridine-based catalytic inhibitors of TOPOII can inhibit the proliferation of non-small cell lung cancer (NSCLC) cell lines, with half-maximal effective concentrations (EC50) in the micromolar range. researchgate.net The primary mode of cell death induced by these compounds was identified as apoptosis. researchgate.net

Furthermore, the role of 9-aminoacridines in relation to topoisomerase I has also been investigated. While some derivatives can stabilize the topoisomerase I-DNA adduct, RNA interference experiments have suggested that this particular interaction may not be the primary driver of cytotoxicity, indicating that these compounds might act as non-lethal poisons of topoisomerase I. nih.govrsc.org

Another significant area of catalytic inhibition by acridine derivatives is targeting cholinesterases , such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for neurotransmission, and their inhibition is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.govresearchgate.net Various 9-aminoacridine derivatives have been synthesized and shown to be potent inhibitors of both AChE and BChE. nih.govresearchgate.net For instance, certain 9-heterocyclic amino-N-methyl-9,10-dihydroacridine derivatives have demonstrated effective dual inhibition of both enzymes. nih.gov Molecular docking studies have helped to elucidate the structure-activity relationships, explaining the observed efficacy and selectivity of these compounds. nih.gov

| Compound Class | Target Enzyme(s) | Inhibition Type | Observed Effect |

| 9-Aminoacridine Derivatives | Topoisomerase II | Catalytic Inhibition | Inhibition of cell proliferation, induction of apoptosis. researchgate.net |

| 9-Aminoacridine Derivatives | Topoisomerase I | Non-lethal Poison | Stabilization of enzyme-DNA adduct. nih.govrsc.org |

| 9-Aminoacridine Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Reversible Inhibition | Inhibition of enzyme activity. nih.govresearchgate.net |

Telomerase Function Modulation

Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most normal somatic cells, telomerase activity is repressed, leading to telomere shortening with each cell division, which acts as a cellular aging clock. uchicago.edu However, in over 85% of cancers, telomerase is reactivated, enabling cells to bypass senescence and achieve replicative immortality. nih.govuchicago.edu This makes telomerase a prime target for anticancer drug development.

Acridine derivatives have been extensively studied as telomerase inhibitors. researchgate.netnih.govnih.gov The primary mechanism by which many of these compounds are thought to function is through the stabilization of G-quadruplex (G4) structures. researchgate.netrsc.orgnih.govnih.gov The G-rich single-stranded DNA overhang of telomeres can fold into these four-stranded structures. The stabilization of G-quadruplexes by small molecule ligands can physically block the access of telomerase to the telomere end, thereby inhibiting its function. nih.govnih.gov

A study on a series of new di- and trisubstituted acridine derivatives found several compounds that inhibited telomerase at micromolar concentrations. researchgate.net Notably, this research indicated that the introduction of a 5-methyl substituent on the acridine core can enhance the biological activity, a finding of direct relevance to the 1-methyl substitution of the compound . researchgate.net Another study developed a classification model for 90 acridine derivatives, successfully identifying structural features that correlate with potent telomerase inhibitory activity (IC50 < 1 µM). nih.gov This model can be used prospectively in the design of new acridine-based telomerase inhibitors. nih.gov The trisubstituted acridine BRACO-19, for example, has been shown to reduce telomerase activity and cause long-term telomere shortening in cancer cells by binding to the telomeric overhang and displacing the protective protein hPOT1. nih.gov

| Acridine Derivative Type | Proposed Mechanism | Outcome | IC50 Value (Most Active) |

| Di- and Trisubstituted Acridines | G-Quadruplex Stabilization | Telomerase Inhibition | 2.6 µM researchgate.net |

| Trisubstituted Acridine (BRACO-19) | G-Quadruplex Stabilization, hPOT1 Displacement | Telomerase Inhibition, Telomere Shortening | Not Specified in Abstract nih.gov |

| Acridone (B373769) Derivatives (AcridPyMe) | G-Quadruplex Stabilization | Anticancer Activity | Not Specified in Abstract rsc.orgnih.gov |

| Thiadiazole-bearing Acridines | Telomerase Inhibition | Anti-proliferative Effect | Not Specified in Abstract |

Interaction with Aspartic Proteases

Aspartic proteases are a class of enzymes that utilize two aspartic acid residues in their active site to catalyze the cleavage of peptide bonds. cambridgemedchemconsulting.compatsnap.com They are involved in various physiological processes and are critical for the life cycle of pathogens like the Human Immunodeficiency Virus (HIV). cambridgemedchemconsulting.comnih.gov The HIV-1 protease, a homodimeric aspartic protease, is an essential enzyme for viral maturation and a key target for antiretroviral therapy. nih.govyoutube.com

While direct inhibition of aspartic proteases by 9-amino-1-methylacridine has not been specifically reported, studies on related acridone derivatives have shown they can selectively inhibit HIV-1 replication. nih.gov Research on one such derivative, 1-hydroxy-10-methyl-9,10-dihydroacrid-9-one, indicated that it suppressed HIV-1 expression in latently infected cells. nih.gov The mechanism proposed was not a direct binding to the aspartic protease active site, but rather an inhibition at the transcriptional level. The compound was found to reduce the activity of protein kinase C (PKC) and moderately inhibit the activation of nuclear factor kappaB (NF-κB), a key transcription factor that HIV-1 utilizes for its replication. nih.gov This suggests an indirect modulation of viral processes rather than a classic enzyme-inhibitor interaction with the protease itself. There is no evidence from the reviewed literature to suggest that 9-amino-1-methylacridine acts as a direct, competitive inhibitor of aspartic proteases in the manner of established protease inhibitors. cambridgemedchemconsulting.compatsnap.comnih.gov

Enzyme-Substrate Complex Modulation (e.g., P450 isoenzymes, Cytochrome P450 reductase)

The cytochrome P450 (CYP) system is a superfamily of enzymes responsible for the phase I metabolism of a vast array of xenobiotics, including a majority of therapeutic drugs. mdpi.comuniba.it These enzymes, in conjunction with redox partners like cytochrome P450 reductase, form enzyme-substrate complexes to carry out oxidative reactions. nih.gov The interaction of acridine derivatives with the CYP system is a critical factor in their pharmacological profile, as they can act as both substrates and modulators of these enzymes.

Evidence suggests that nitrogen-substituted acridines are metabolized by the cytochrome P450 1A subfamily (CYP1A1 and CYP1A2). epo.org This implies that these acridines bind to the active site of these isoenzymes, forming an enzyme-substrate complex that leads to their metabolic transformation. Consequently, the co-administration of inhibitors of the CYP1A subfamily has been proposed as a method to inhibit the metabolism of these acridines, thereby maintaining more stable plasma concentrations. epo.org

Furthermore, the anticancer activity of the 9-amino-1-nitroacridine derivative, C-1748, has been shown to involve the P450 3A4 isoenzyme (CYP3A4) and cytochrome P450 reductase. nih.gov This indicates that the compound's efficacy can be influenced by its interaction with this major drug-metabolizing enzyme. The modulation of the CYP enzyme-substrate complex by acridine derivatives can therefore significantly impact their bioavailability, efficacy, and potential for drug-drug interactions. nih.govepo.org

Cellular and Molecular Biological Effects Preclinical Research

Modulation of Cell Proliferation and Viability in in vitro Cell Line Models

There is no specific data available from preclinical studies detailing the modulation of cell proliferation or viability in various in vitro cell line models upon treatment with Acridine (B1665455), 9-amino-1-methyl-. Studies on the broader family of 9-aminoacridines have demonstrated potent anti-proliferative and cytotoxic effects across numerous cancer cell lines, including those from non-small cell lung cancer, breast cancer, and pancreatic cancer iiarjournals.orgresearchgate.netcore.ac.uk. However, these findings cannot be directly attributed to the 1-methyl derivative without specific experimental validation.

Induction of Apoptosis and Cell Death Pathways

While it is hypothesized that Acridine, 9-amino-1-methyl- induces apoptosis, specific studies confirming this and elucidating the involved cell death pathways are not available iiarjournals.org. Research on related 9-aminoacridine (B1665356) compounds confirms that they are potent inducers of apoptosis in various cancer cells iiarjournals.orgnih.govtandfonline.com.

Caspase Activation and PARP Cleavage

No specific research has been published detailing the activation of caspases or the cleavage of Poly (ADP-ribose) polymerase (PARP) as a direct result of cellular exposure to Acridine, 9-amino-1-methyl-. The apoptotic pathways initiated by other acridine derivatives frequently involve the activation of initiator and effector caspases, leading to the cleavage of key cellular substrates like PARP, a hallmark of apoptosis.

Cell Cycle Perturbations and Arrest (e.g., G2/M phase)

Specific data on the effects of Acridine, 9-amino-1-methyl- on cell cycle progression is not documented in available literature. Many related 9-aminoacridine derivatives have been shown to cause perturbations in the cell cycle, often leading to arrest in the G2/M or G1-S phases, which contributes to their anti-cancer activity nih.govspandidos-publications.comacs.orgfrontiersin.org.

Effects on Gene Expression and Transcriptional Processes

The influence of Acridine, 9-amino-1-methyl- on gene expression and transcriptional processes has not been specifically studied. As DNA intercalating agents, acridine compounds can broadly affect transcription google.commdpi.com. For instance, the parent compound 9-aminoacridine and its derivative quinacrine (B1676205) have been shown to modulate critical signaling pathways such as p53 and NF-κB, which have profound effects on gene expression tandfonline.combrieflands.com. Furthermore, some derivatives have been found to interfere with the DNA-binding activity of transcription factors like FoxP3 nih.gov.

Influence on Autophagic-Mediated Degradation

There is no available research on the specific role of Acridine, 9-amino-1-methyl- in the modulation of autophagy. The relationship between other acridine derivatives and autophagy is complex, with some compounds having been identified as inhibitors of autophagic degradation, a mechanism that can enhance their cytotoxic effects in cancer cells spandidos-publications.commdpi.comresearchgate.net.

Structure Activity Relationship Sar Studies

Impact of Substituent Position and Nature on Biological Activity

The type and location of chemical groups attached to the tricyclic acridine (B1665455) ring are critical determinants of the compound's biological profile. Substituents can modulate DNA binding affinity, sequence selectivity, and the mechanism of action, ranging from simple intercalation to covalent modification and inhibition of associated enzymes.

The introduction of methyl groups to the acridine ring has a complex effect on biological activity, which is highly dependent on the substitution position. Methylation can alter mutagenic potency, DNA binding affinity, and cytotoxicity through a combination of electronic and steric effects.

Quantitative structure-activity relationship (QSAR) studies on a broad range of aromatic and heterocyclic amines have shown that the presence of a methyl substituent on a ring nitrogen atom is directly related to increased mutagenic potency. nih.gov However, when placed on the acridine core, methyl groups often introduce significant steric hindrance. For instance, methyl groups can physically block the face of the 9-position of the acridine, creating steric constraints that impede the molecule's ability to intercalate between DNA base pairs. arkat-usa.org This steric inhibition can lead to a decrease in DNA binding, as evidenced by a reduced change in the DNA melting temperature (ΔTm), and a corresponding decrease in cytotoxicity. arkat-usa.org

Conversely, certain methyl-substituted acridines have demonstrated potent activity. Derivatives of 5-methylacridine-4-carboxylic (B1253512) acid were found to be the most active compounds in one study, exhibiting high affinity for DNA, although this high affinity was accompanied by poor specificity. mdpi.com Similarly, 4,5-dimethylacridine (B3351050) derivatives are known to bind strongly to DNA. nih.gov This suggests that while steric hindrance from methyl groups can be detrimental, their electronic contributions or their placement at specific positions can enhance DNA binding and biological activity.

Table 1: Influence of Methyl Group Substitution on Acridine Properties

| Substituent Position | Observed Effect | Implication | Source(s) |

|---|---|---|---|

| Ring Nitrogen | Directly related to increased mutagenic potency. | Electronic effects likely enhance reactivity of metabolites. | nih.gov |

| Acridine Core (General) | Can cause steric constraints and block the intercalation face. | Decreased DNA intercalation, reduced biological activity. | arkat-usa.org |

| 5-position (as 5-methylacridine-4-carboxamide) | High anti-proliferative activity and high DNA affinity. | Potent but non-specific DNA binding. | mdpi.com |

| 4,5-positions | Strong DNA binding. | Favorable positioning enhances interaction with DNA. | nih.gov |

Substituents such as amino, nitro, and halogen groups have a profound impact on the electronic properties and reactivity of the acridine ring, thereby altering its biological activity.

The position of a nitro group is a critical determinant of the mechanism of action. Studies comparing 1-nitro and 2-nitro aminoacridine derivatives found that while both compounds could form intercalative complexes with DNA to a similar extent, only the 1-nitro derivative displayed a strong inhibitory effect on RNA biosynthesis in living cells. nih.gov This enhanced activity of the 1-nitro derivative is attributed to its ability to bind covalently to DNA, causing crosslinks, a property not observed in the 2-nitro analog. nih.gov The introduction of a nitro group into the 9-aminoacridine (B1665356) molecule has been shown to dramatically increase its mutagenic activity in the Ames test. nih.gov

Halogen substituents, being electron-withdrawing, generally enhance DNA binding affinity. In a series of 9-(pyridin-2'-yl)-aminoacridines, the introduction of chloro and bromo substituents on the pyridine (B92270) ring led to a significant stabilization of the DNA-acridine complex, as measured by the increase in DNA thermal denaturation temperature (ΔTm). mdpi.com For example, the bromo-substituted derivative increased the DNA melting temperature by 19.4°C, compared to 15.3°C for the unsubstituted parent compound. mdpi.com However, the effect on cytotoxicity can be complex, with studies on N-phenylacridin-9-amines showing that 2-methoxy-6-chloro groups (found in quinacrine) were associated with lower cytotoxicity compared to 3-fluoro-6-methoxy-4-methyl substitutions. researchgate.net

Amino group substitution can also enhance activity. For instance, the presence of amino groups at the C-3 and C-6 positions of 9-anilinoacridines was found to substantially increase their antimalarial activity.

Table 2: Effect of Nitro and Halogen Substituents on DNA Binding

| Compound Type | Substituent | Effect on DNA Interaction | Source(s) |

|---|---|---|---|

| Nitro-9-aminoacridines | 1-Nitro | Intercalation + Covalent Binding/Crosslinking; Strong biological activity | nih.gov |

| 2-Nitro | Intercalation only; Weak biological activity | nih.gov | |

| 9-(Pyridin-2'-yl)-aminoacridines | H (unsubstituted) | ΔTm = 15.3 ± 0.6 °C | mdpi.com |

| Cl | ΔTm = 18.3 ± 1.1 °C | mdpi.com | |

| Br | ΔTm = 19.4 ± 1.4 °C | mdpi.com |

The electronic properties of substituents play a crucial role in modulating the DNA binding of acridine derivatives. This relationship can be quantified using parameters like the Hammett sigma (σ) value, which describes the electron-donating or electron-withdrawing character of a substituent.

Studies on 9-(pyridin-2'-yl)-aminoacridines clearly show that adding electron-withdrawing character to the molecule enhances its ability to bind to DNA. mdpi.com A strong correlation was found between the increase in DNA melting temperature (ΔTm) and the Hammett σp+ value of the substituent on the pyridine ring. mdpi.com This suggests that electron-withdrawing groups stabilize the cationic acridine nucleus at physiological pH, which in turn strengthens the electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA. mdpi.com Similarly, other studies have found that electron-withdrawing groups on an N-phenyl ring attached to the acridine are favorable for biological activity. researchgate.net

In contrast, some QSAR analyses on 9-anilinoacridines have shown that electron-releasing substituents are important for antitumor activity. nih.gov This highlights that the optimal electronic properties can depend on the specific acridine series and the biological endpoint being measured (e.g., DNA binding vs. cellular antitumor activity), as factors like cell uptake, metabolism, and interaction with other molecular targets come into play.

Table 3: Correlation of Electron-Withdrawing Character with DNA Binding Stabilization (ΔTm)

| Substituent (R) on Pyridine Ring | Hammett Value (σp+) | ΔTm (°C) |

|---|---|---|

| CH3 | -0.31 | 6.79 ± 0.8 |

| H | 0.00 | 15.3 ± 0.6 |

| Cl | 0.11 | 18.3 ± 1.1 |

| Br | 0.15 | 19.4 ± 1.4 |

Data from a study on 9-(pyridin-2'-yl)-aminoacridines. mdpi.com

Influence of Molecular Planarity and Steric Hindrance

A fundamental requirement for classical DNA intercalators is a planar aromatic structure. nih.govmorressier.com The flat, tricyclic ring system of acridine allows it to slide between the base pairs of the DNA double helix, a process stabilized by π-π stacking interactions. wiserpub.com Any significant deviation from planarity will inhibit this process and reduce biological activity.

Consequently, potential acridine-based therapeutics must be designed as planar systems. mdpi.com Large, bulky substituents can disrupt this planarity or create steric hindrance that prevents the acridine from accessing the intercalation site. It is generally accepted that for optimal intercalation, large substituents should be located only at the C9 position, where they project into the DNA grooves, rather than on the planar ring system itself. mdpi.com

Correlation between Molecular Structure and DNA Binding Selectivity and Affinity

Beyond simply binding to DNA, the precise way in which an acridine derivative interacts with the double helix is dictated by its structure. This includes its binding affinity (how strongly it binds), its sequence selectivity (which DNA sequences it prefers), and its structural selectivity (e.g., duplex DNA vs. G-quadruplex).

The substitution pattern on the acridine ring can significantly alter DNA sequence specificity. For example, when conjugated to platinum, a 7-methoxy-9-aminoacridine derivative showed a more profoundly altered DNA sequence specificity compared to the parent 9-aminoacridine-platinum conjugate. nih.gov These complexes tend to shift their binding preference away from runs of guanine (B1146940) bases towards single guanine bases, particularly within 5'-GA and 5'-CG sequences. nih.gov

The structure also determines the binding mode. As noted previously, a 1-nitro-9-aminoacridine (B1201617) binds via both intercalation and covalent attachment, whereas a 2-nitro analog binds only through intercalation. nih.gov Furthermore, the affinity for different DNA structures can be tuned. Some inactive acridine derivatives show high selectivity for G-quadruplex structures found in telomeres, while highly active 5-methylacridine-4-carboxamide derivatives display high affinity for standard duplex DNA but with low sequence specificity. mdpi.com

The affinity of binding is also strongly correlated with structure. Acridine-platinum complexes exhibit a more efficient mechanism for DNA binding and produce a larger DNA unwinding angle compared to the clinically used drug cisplatin (B142131), indicating a fundamentally different and potent interaction. nih.govsci-hub.se The general rule of neighbor exclusion, which posits that intercalators can typically only bind at every other base-pair site, has been studied using 9-aminoacridine as a model compound, highlighting the complex stereochemical and energetic factors governing high-affinity binding. nih.gov

Design Principles for Enhanced Molecular Target Interactions

The knowledge gained from SAR studies has led to the development of several key design principles for creating acridine derivatives with enhanced DNA targeting capabilities. The acridine scaffold is considered a "privileged pharmacophore" in medicinal chemistry due to its inherent ability to interact with DNA. nih.gov

One major strategy is poly-intercalation , which involves linking multiple acridine units together.

Bis-intercalators (two acridine units) can be synthesized by connecting them with a flexible linker chain. The length of this linker is critical; to effectively span two intercalation sites, it must be long enough to satisfy the "excluded site model," which requires a separation equivalent to two DNA base pairs. nih.gov

Increasing the number of units further to create tris-intercalators does not always lead to a proportional increase in DNA binding affinity. The large structural constraints imposed by linking three units can hinder binding, demonstrating that the design of the linking chain is a critical factor for high-affinity poly-intercalating agents. capes.gov.br

Another advanced design is the threading intercalator . These molecules are based on acridine-carboxamides and possess side chains that are positioned to occupy both the major and minor grooves of DNA simultaneously when the acridine core intercalates. This dual-groove interaction results in very high affinity DNA binding. nih.gov

Finally, conjugation of acridines to other molecules can create highly specific agents. For example, linking an acridine to a nucleic base like purine (B94841) can create a nuclease mimic designed to selectively identify and cleave DNA at specific sites. nih.gov These design principles showcase how the basic acridine structure can be elaborated into sophisticated molecules with precisely tailored interactions with DNA.

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in understanding how a ligand, such as Acridine (B1665455), 9-amino-1-methyl-, might interact with biological macromolecules like DNA and proteins. These methods predict the preferred orientation and binding affinity of a ligand within a target's binding site.

The acridine scaffold is well-known for its ability to intercalate into DNA. nih.govjscimedcentral.com Computational modeling is essential for visualizing and quantifying these interactions. Docking studies can predict how the planar acridine ring of a compound like Acridine, 9-amino-1-methyl- positions itself between DNA base pairs. nih.gov This intercalation is a key mechanism for the activity of many 9-aminoacridine (B1665356) derivatives, which can stabilize DNA-topoisomerase II complexes, leading to lethal DNA strand breaks. nih.govjscimedcentral.comijper.org

Molecular dynamics simulations can further elucidate the stability and dynamics of the DNA-ligand complex over time. While specific studies on 1-methyl-9-aminoacridine with G-quadruplex DNA are not detailed in the available literature, research on related cisplatin (B142131) analogues with 9-aminoacridine carboxamide moieties shows they effectively bind to DNA. nih.govnih.gov These studies utilize assays that measure DNA unwinding and displacement of fluorescent intercalators like ethidium (B1194527) bromide to quantify binding. nih.gov Such experimental data is crucial for validating the accuracy of computational models. The binding of these related compounds is often sequence-specific, with a preference for 5'-CpG sequences, and can be enhanced by DNA methylation. nih.gov

Molecular docking is widely used to study the interaction of acridine derivatives with protein targets. nih.gov For example, various 9-aminoacridine derivatives have been docked into the active sites of enzymes like DNA topoisomerase II and plasmepsins to predict their inhibitory potential. jscimedcentral.comijper.orgresearchgate.net The process involves preparing the protein structure, often obtained from the Protein Data Bank (PDB), and defining a binding grid around the active site. jscimedcentral.comijper.orgscienceforecastoa.com Software like AutoDock Vina or Glide is then used to generate and score potential binding poses of the ligand. ijper.orgnih.govresearchgate.net

The scoring functions estimate the binding affinity, often expressed as a binding energy or a glide score, which helps in ranking potential inhibitors. ijper.orgresearchgate.net For a series of novel 9-aminoacridines designed as potential antimalarial agents, docking studies against plasmepsin I and II identified derivatives with favorable binding energies. researchgate.net Similarly, for 9-anilinoacridines targeting topoisomerase II, docking scores helped identify compounds with good affinity for the receptor. jscimedcentral.com These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. nih.gov The accuracy of these docking procedures is often validated by redocking a known co-crystallized ligand and comparing the predicted pose to the experimental one. ijper.orgscienceforecastoa.com

| Derivative Studied | Target Protein | Docking Software | Key Findings |

| N'-(acridin-9-yl)benzohydrazide | Plasmepsin I / II | AutoDock Vina | Forms key binding interactions with residues like Val76 and Thr218 in Plasmepsin I. researchgate.net |

| Oxazine substituted 9-Anilinoacridines | Topoisomerase II | Schrodinger Suite (Glide) | Designed analogues showed higher glide scores than the standard, ledacrine, indicating good affinity. jscimedcentral.comijper.org |

| Chalcone substituted 9-Anilinoacridines | Topoisomerase II | Schrodinger Suite (Glide) | Docking scores were used to predict inhibitory activity based on interactions within the enzyme's binding site. scienceforecastoa.com |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to understand the intrinsic electronic properties of molecules. nih.gov These properties include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). irjweb.com The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comschrodinger.com A large gap suggests high stability and low reactivity, while a smaller gap indicates the molecule is more polarizable and reactive. irjweb.com

For the parent compound, 9-aminoacridine, quantum chemical studies have investigated how factors like protonation influence its electronic properties and intermolecular interactions in the solid state. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. irjweb.com The distribution of these orbitals can indicate the likely sites for nucleophilic and electrophilic attack. wuxibiology.com In radicals, the singly occupied molecular orbital (SOMO) is of key interest, and its energy level relative to the HOMO can be inverted in some systems. nih.gov

Studies on 9-aminoacridine have shown that its electronic absorption spectrum is influenced by solvent polarity, which affects the oscillator strength of electronic transitions. researchgate.netresearchgate.net While specific calculations for 1-methyl-9-aminoacridine were not found, the addition of an electron-donating methyl group to the acridine ring is expected to influence its electronic structure, potentially raising the HOMO energy and affecting the HOMO-LUMO gap, which in turn could modulate its reactivity and biological interactions.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. iupac.orgnih.gov QSAR models are developed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods like multiple linear regression (MLR) or machine learning algorithms to correlate them with experimental activity. nih.govfrontiersin.orgresearchgate.net

QSAR studies have been performed on related acridine derivatives to understand the structural requirements for their anticancer activity. nih.govresearchgate.net For a series of 9-anilinoacridines, a QSAR analysis revealed the importance of electron-releasing substituents and specific steric interactions for activity against L1210 leukemia, while showing a lack of hydrophobic interactions. nih.gov Another study on 9-(pyridin-2'-yl)-aminoacridines found that electron-withdrawing groups on the pyridine (B92270) ring enhanced the interaction with DNA, likely by stabilizing a cationic form of the molecule that strengthens electrostatic attraction to the DNA phosphate (B84403) backbone. nih.gov

These analyses highlight that the biological activity of acridines is a complex function of their electronic and steric properties. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govchemrevlett.com

| Acridine Series | Activity Studied | Key QSAR Findings |

| 9-Anilinoacridines | Antitumor activity (L1210 leukemia) | Activity is positively correlated with electron-releasing substituents and influenced by steric factors; hydrophobic interactions are not significant. nih.gov |

| 9-(Pyridin-2'-yl)-aminoacridines | DNA Interaction (thermal denaturation) | Electron-withdrawing groups on the pyridine ring promote interaction with double-stranded DNA. nih.gov |

| 9-Aminoacridine Derivatives | Anti-prion activity (PrPSc accumulation) | Efficacy is influenced by substituents on both the acridine ring and the distal tertiary amine. researchgate.net |

Free Energy Calculations for Binding Processes

While molecular docking provides a rapid estimate of binding affinity, more rigorous methods like free energy calculations are used for higher accuracy. frontiersin.org These calculations, based on statistical thermodynamics, can predict the binding free energy (ΔG) of a ligand to a biological target, which is directly related to its binding constant. researchgate.netwustl.edu Methods such as Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used. frontiersin.orgresearchgate.netnih.gov

These calculations involve running extensive molecular dynamics simulations of the ligand in its free state (in solvent) and in its bound state (with the protein). frontiersin.orgwustl.edu The binding free energy is then calculated by considering the changes in enthalpy and entropy upon binding. researchgate.net The thermodynamic cycle illustrates how the relative binding free energy between two ligands can be calculated by simulating non-physical "alchemical" transformations. wustl.edu These methods automatically account for the flexibility of both the ligand and the receptor. wustl.edu

Although specific free energy calculations for Acridine, 9-amino-1-methyl- are not available in the searched literature, this methodology is crucial for accurately ranking compounds during lead optimization in drug discovery. nih.govarxiv.org For example, the MM/GBSA method can be used as an end-point calculation on docked poses to refine binding affinity estimates. researchgate.net The accuracy of these calculations is highly dependent on the quality of the force field used. arxiv.org

Prediction of Sites of Metabolism (SOM) for Related Acridines

Predicting how a molecule will be metabolized in the body is a critical step in drug development. In silico tools are frequently used to predict the Sites of Metabolism (SOM), which are the specific atoms in a molecule most likely to undergo metabolic transformation. news-medical.netnih.govnih.gov Most Phase I metabolic reactions are catalyzed by cytochrome P450 (CYP) enzymes. youtube.comyoutube.comyoutube.com

Computational SOM prediction models often combine knowledge of enzyme-substrate recognition with the chemical reactivity of different sites on the molecule. moldiscovery.com Programs like MetaSite, SMARTCyp, and FAME use various approaches, including machine learning, rule-based systems, and quantum chemical calculations, to predict metabolic hotspots. nih.govnih.govmoldiscovery.comcambridgemedchemconsulting.com These predictions can help chemists design molecules with improved metabolic stability by modifying the most labile sites. news-medical.net

Studies on the metabolism of aza-polynuclear aromatic hydrocarbons, such as dibenz[a,h]acridine, by different human and rat CYP isoforms (e.g., CYP1A1, CYP1B1) show that metabolism is highly regioselective. nih.gov The presence and position of the nitrogen atom in the ring system significantly influence which part of the molecule is oxidized. nih.gov For Acridine, 9-amino-1-methyl-, likely sites of metabolism would include the aromatic rings (hydroxylation), the amino group, and the methyl group (hydroxylation). The precise outcome would depend on which CYP enzymes are involved.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Analysis

Spectroscopic techniques are fundamental in characterizing the properties and interactions of 9-amino-1-methylacridine at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules and for studying their binding interactions. nih.gov For derivatives of 9-aminoacridine (B1665356), NMR is instrumental in confirming their chemical structures. For instance, in the synthesis of related compounds, ¹H and ¹³C NMR spectra are used to verify the successful formation of the target molecules. mdpi.comnsf.gov The chemical shifts observed in the NMR spectrum provide detailed information about the molecular environment of each atom. For example, in the ¹H NMR spectrum of 9-methylacridine (B196024), specific peaks can be assigned to the protons of the acridine (B1665455) core and the methyl group. chemicalbook.com

NMR is also extensively used to investigate the binding of small molecules to macromolecules like proteins and DNA. nih.gov Techniques such as Saturation Transfer Difference (STD) NMR can reveal which parts of a ligand are in close contact with a protein, providing a "binding epitope." mdpi.com Furthermore, ligand-detected NMR experiments, like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion, can be employed to study the kinetics of ligand binding to its receptor. nih.gov These methods are crucial for understanding how 9-amino-1-methylacridine and its analogs interact with biological targets. researchgate.net

Table 1: Example ¹H NMR Data for 9-Methylacridine

| Assignment | Shift (ppm) in CDCl₃ (300 MHz) |

|---|---|

| A | 8.027 |

| B | 7.398 |

| C | 7.660 |

| D | 8.163 |

| E (Methyl Group) | 2.88 |

UV-Vis absorption spectroscopy is a widely used technique to study the interaction of small molecules with DNA. nih.gov When a molecule like 9-amino-1-methylacridine binds to DNA, changes in its absorption spectrum, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), and red-shifts (a shift to longer wavelengths) can be observed. nih.govresearchgate.net These spectral changes indicate the formation of a complex between the molecule and DNA. mdpi.com

For instance, the binding of 9-aminoacridine derivatives to calf thymus DNA (ct-DNA) has been shown to cause significant changes in their UV-Vis spectra. mdpi.com A red-shift in the absorption maximum upon the addition of DNA is often indicative of an intercalative binding mode, where the planar acridine ring inserts itself between the base pairs of the DNA double helix. researchgate.net The magnitude of the hypochromism and the red-shift can provide information about the strength of the interaction. The intrinsic binding constant (Kb) can be calculated from the changes in absorbance at varying DNA concentrations. mdpi.com

Table 2: UV-Vis Absorption Maxima (λmax) for 9-Aminoacridine and its Complexes

| Compound | λmax in absence of DNA (nm) | λmax in presence of DNA (nm) | Observation |

|---|---|---|---|

| 9-aminoacridine | 381, 400, 422 | - | - |

| Cu-1 (9-aminoacridine conjugate) | 392, 410, 432 | Red-shift observed | Indicates interaction with DNA |

| Cu-2 (9-aminoacridine conjugate) | 393, 411, 433 | Red-shift observed | Indicates interaction with DNA |

Fluorescence spectroscopy is a highly sensitive technique used to characterize the interactions of fluorescent molecules like 9-amino-1-methylacridine with other molecules. nih.govresearchgate.net The intrinsic fluorescence of 9-aminoacridine and its derivatives can be quenched or enhanced upon binding to a target molecule. This change in fluorescence intensity can be used to determine binding constants and the number of binding sites. nih.gov

Fluorescence titration experiments involve adding increasing concentrations of a quencher (e.g., DNA or a protein) to a solution of the fluorescent compound. The resulting decrease in fluorescence intensity can be analyzed using the Stern-Volmer equation to determine the quenching mechanism, which can be either static (ground-state complex formation) or dynamic (collisional quenching). nih.gov For 9-aminoacridine, studies have shown that its fluorescence is quenched upon interaction with various molecules, and this quenching is often due to the formation of a ground-state complex. nih.gov Furthermore, the formation of excimers (excited-state dimers) of 9-aminoacridine at membrane surfaces has been observed, leading to a characteristic broad emission band. nih.gov

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups and studying the structural characteristics of molecules. thermofisher.com The infrared spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. thermofisher.com For 9-amino-1-methylacridine, the FTIR spectrum would show characteristic peaks for the N-H stretching vibrations of the amino group, as well as vibrations corresponding to the aromatic C-H and C=C bonds of the acridine ring system. nih.govresearchgate.net

FTIR can also be used to study the interactions of molecules with biological systems. For example, changes in the amide I and amide II bands of proteins upon binding of a ligand can indicate conformational changes in the protein structure. nih.gov Similarly, alterations in the vibrational modes of DNA upon drug binding can provide insights into the nature of the interaction. While not as sensitive as other techniques for studying binding, FTIR can provide complementary structural information. nih.gov

Table 3: Key FTIR Spectral Regions and Corresponding Vibrational Modes

| Wavenumber Range (cm⁻¹) | Associated Vibrational Modes | Significance for 9-amino-1-methylacridine |

|---|---|---|

| 3500-3300 | N-H stretching | Characteristic of the amino group |

| 3100-3000 | Aromatic C-H stretching | Characteristic of the acridine ring |

| 1650-1550 | C=C stretching | Characteristic of the aromatic rings |

| 1300-1000 | C-N stretching | Relates to the amino and ring nitrogen |

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of chiral molecules, such as proteins and DNA, and for detecting conformational changes upon ligand binding. nih.gov While 9-amino-1-methylacridine itself is not chiral, its binding to a chiral macromolecule like DNA can induce a CD signal in the absorption region of the acridine chromophore. This induced CD signal provides valuable information about the binding mode.

For instance, an induced CD spectrum is a hallmark of the intercalation of a planar molecule between the base pairs of DNA. The shape and sign of the induced CD signal can provide details about the orientation of the intercalated molecule relative to the DNA base pairs. researchgate.net CD spectroscopy is also used to assess changes in the conformation of DNA itself upon binding of a ligand. For example, significant changes in the CD spectrum of DNA in the 220-300 nm region can indicate alterations in the helical structure of the DNA. nih.gov

Biochemical and Biophysical Assays (in vitro)

In the realm of biochemical and biophysical analysis, several in vitro assays have been pivotal in characterizing the interactions and activities of acridine, 9-amino-1-methyl-, also known as 1-methyl-9-aminoacridine. These assays provide crucial data on its DNA binding preferences, cellular effects, and enzymatic inhibition, laying the groundwork for understanding its potential as a therapeutic agent.

Competitive Dialysis Assays for DNA Binding Selectivity

Competitive dialysis assays are instrumental in determining the DNA binding selectivity of compounds like 9-amino-1-methylacridine. This technique helps to elucidate the preferential binding of the compound to specific DNA sequences or structures. While direct competitive dialysis data for 9-amino-1-methylacridine is not extensively detailed in the provided search results, the broader class of 9-aminoacridine derivatives has been studied for their DNA binding properties. nih.gov These studies often analyze binding curves with and without considering polyelectrolyte effects to understand the nuances of drug-DNA interactions. nih.gov

Related techniques, such as fluorescent intercalator displacement (FID) assays, have been used to investigate the DNA binding of 9-aminoacridine carboxamide platinum complexes. genscript.comnih.gov These assays measure the displacement of a fluorescent dye, like ethidium (B1194527) bromide, from DNA upon the introduction of the test compound, providing insights into its binding affinity and kinetics. genscript.comnih.gov Furthermore, studies on similar compounds have explored the influence of DNA methylation on binding, revealing that methylation of CpG sequences can significantly enhance the binding of certain 9-aminoacridine derivatives. nih.gov

Cell-Based Assays for Anti-proliferative Activity (e.g., MTT assay)

The anti-proliferative activity of 9-aminoacridine derivatives, including the 1-methyl substituted variant, is frequently evaluated using cell-based assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. arabjchem.orgcore.ac.uk This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. mdpi.com A reduction in metabolic activity upon treatment with the compound suggests a cytotoxic or cytostatic effect.

Studies have demonstrated that 9-aminoacridine derivatives exhibit anti-proliferative activity against a range of cancer cell lines, including those from lung and cervical cancer. arabjchem.org For instance, certain synthesized 9-aminoacridine derivatives have shown potent anticancer activity in MTT assays against HeLa (cervical cancer) and A-549 (lung cancer) cell lines. arabjchem.org Similarly, 2-methyl-9-substituted acridines have been evaluated for their anti-proliferative effects on A-549 and MCF-7 (breast cancer) cell lines. core.ac.uk The results often highlight a dose-dependent inhibition of cell proliferation. nih.gov

Table 1: Representative Anti-proliferative Activity of 9-Aminoacridine Derivatives

| Compound/Derivative | Cell Line | Assay | Endpoint | Result | Reference |

| 9-aminoacridine derivative | HeLa (Cervical Cancer) | MTT | CTC50 | 13.75 µg/ml | arabjchem.org |

| 9-aminoacridine derivative | A-549 (Lung Cancer) | MTT | CTC50 | 18.75 µg/ml | arabjchem.org |

| 2-methyl-9-substituted acridine (AS-2) | A-549 (Lung Cancer) | MTT | CTC50 | 187.5 µg/ml | core.ac.uk |

| 2-methyl-9-substituted acridine (AS-2) | MCF-7 (Breast Cancer) | MTT | CTC50 | 212.5 µg/ml | core.ac.uk |

Note: CTC50 represents the concentration required to inhibit cell growth by 50%. The specific substitution on the acridine ring can significantly influence the potency.

Enzyme Activity Assays (e.g., Topoisomerase, Aspartic Protease)

Enzyme activity assays are crucial for identifying the specific molecular targets of 9-amino-1-methylacridine. Acridine derivatives are well-known for their interaction with topoisomerases, enzymes that regulate DNA topology. arabjchem.orgnih.gov

Topoisomerase Inhibition: Assays have shown that substituted 9-aminoacridines can act as inhibitors of topoisomerase I and II. nih.govnih.gov These compounds can stabilize the covalent DNA-topoisomerase complex, leading to DNA strand breaks and ultimately cell death. nih.gov While some 9-aminoacridines function as topoisomerase poisons by trapping the cleavable complex, others act as catalytic inhibitors. nih.gov Mechanistic studies have revealed that some derivatives intercalate into DNA and inhibit the catalytic activity of topoisomerase II without poisoning it. nih.gov

Aspartic Protease Inhibition: The activity of 9-amino-1-methylacridine against aspartic proteases has also been investigated. nih.gov Aspartic proteases are a class of enzymes that play roles in various physiological processes. cambridgemedchemconsulting.comcambridgemedchemconsulting.com While general aspartic protease inhibitors like pepstatin exist, the search for more specific inhibitors is ongoing. nih.govnih.gov Screening of compound libraries has been employed to identify novel inhibitors of specific aspartic proteases. nih.gov

Table 2: Enzyme Inhibition Profile of Acridine Derivatives

| Compound Class | Enzyme Target | Mechanism of Action | Reference |

| Substituted 9-aminoacridines | Topoisomerase I/II | Stabilization of DNA-enzyme complex, catalytic inhibition | nih.govnih.gov |

| 9-aminoacridine derivatives | Aspartic Proteases | Inhibition of catalytic activity | nih.gov |

Preclinical in vivo Models for Mechanistic Elucidation (e.g., orthotopic glioblastoma mouse models)

To understand the therapeutic potential and mechanism of action of 9-amino-1-methylacridine in a living organism, preclinical in vivo models are indispensable. Orthotopic glioblastoma mouse models are particularly relevant for brain tumor research. nih.govnih.gov In these models, human glioblastoma cells are implanted into the brains of immunodeficient mice, allowing the tumor to grow in its natural microenvironment. nih.gov

Emerging Research Directions and Potential Applications Non Clinical Focus

Development as Molecular Probes and Fluorescent Tags for Biological Imaging and Detection

The acridine (B1665455) scaffold is renowned for its inherent fluorescence, making its derivatives, including 9-amino-1-methylacridine, promising candidates for the development of molecular probes and fluorescent tags. These tools are invaluable for visualizing and detecting biological molecules and processes within cells. The emission properties of acridine derivatives are often sensitive to the polarity, pH, and hydrogen-bonding capabilities of their microenvironment, which can be exploited for sensing applications. nih.gov

9-Aminoacridine (B1665356) derivatives have been investigated as fluorescent probes for detecting cancer cells and as photoaffinity labels. google.com For instance, the parent compound, 9-aminoacridine, exhibits fluorescence that can be quenched upon interaction with certain molecules, a property that can be harnessed for detection assays. nih.gov The introduction of a methyl group at the 1-position of the acridine ring, as in 9-amino-1-methylacridine, can subtly alter the electronic and steric properties of the molecule, potentially fine-tuning its photophysical characteristics for specific imaging or detection needs. While specific studies on the 1-methyl variant as a fluorescent probe are not abundant, the principles established for related compounds lay the groundwork for its potential in this area.

A novel long-lifetime fluorescence reporter based on 9-aminoacridine has been designed, and its fluorescence lifetime can be modulated when in proximity to a tryptophan residue, enabling its use in fluorescence lifetime-based biochemical assays. rsc.org This suggests that derivatives like 9-amino-1-methylacridine could be similarly developed into sophisticated probes for studying protein interactions and dynamics.

| Feature | Description |

| Fluorophore Core | Acridine |

| Key Property | Environment-sensitive fluorescence |

| Potential Applications | Biological imaging, molecular detection, photoaffinity labeling |

| Modulation | Fluorescence quenching or enhancement upon binding to target molecules |

Rational Design of Targeted Biomolecular Modulators

The ability of acridines to intercalate into DNA has been a cornerstone of their biological activity. google.com This property, combined with the potential for chemical modification, makes them attractive scaffolds for the rational design of targeted biomolecular modulators. The goal is to create molecules that can specifically interact with and modulate the function of biological targets like DNA, RNA, or proteins.